3-Chloro-2-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

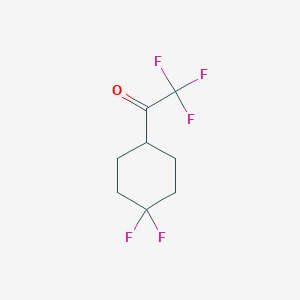

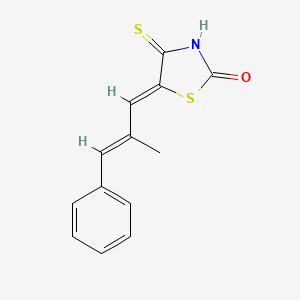

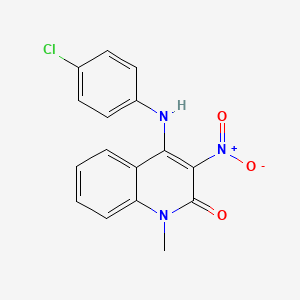

3-Chloro-2-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H8ClNO2S and a molecular weight of 205.66 . It is also known by the synonyms 2-Chloro-6-sulphamoyltoluene and 2-(Aminosulphonyl)-6-chlorotoluene .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a methyl group, and a sulfonamide group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, sulfonamides are known to participate in various chemical reactions. For instance, they can undergo Rhodium (II)-catalyzed branch-selective C–H alkylation with vinylsilanes .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

DNA Interaction and Anticancer Activity

- Mixed-Ligand Copper(II)-Sulfonamide Complexes : Research involving copper(II)-sulfonamide complexes, including derivatives of 4-methylbenzenesulfonamide, has shown significant interaction with DNA. These complexes have demonstrated potential for DNA cleavage and exhibit anticancer activity, particularly in yeast and human tumor cells. The study highlights the role of the N-sulfonamide derivative in binding affinity and DNA damage, suggesting applications in developing anticancer therapies (González-Álvarez et al., 2013).

Antiviral Potential

- Synthesis and Anti-HIV Activity : Derivatives of 4-chloro-2-mercapto-5-methylbenzenesulfonamide have been explored for their potential anti-HIV properties. Specific derivatives showed promising anti-HIV-1 activity, indicating the potential application of these compounds in antiviral drug development (Brzozowski & Sa̧czewski, 2007).

Anticancer Effects via Apoptosis and Autophagy Pathways

- New Dibenzenesulfonamides : Research on dibenzensulfonamides derivatives, including 4,4'-(5'-chloro-3'-methyl-5-aryl-3,4-dihydro-1'H,H-[3,4'-bipyrazole]-1',2-diyl)dibenzenesulfonamide, has shown they induce apoptosis and autophagy in cancer cells. These compounds also inhibit carbonic anhydrase isoenzymes associated with tumors, suggesting their potential as anticancer agents (Gul et al., 2018).

Antibacterial and Anti-inflammatory Potential

- Antibacterial and Lipoxygenase Inhibition Studies : Sulfonamides bearing the 1,4-benzodioxin ring, including N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide, have been synthesized and tested for antibacterial potential. Some of these compounds showed good inhibitory activity against various bacterial strains and also inhibited lipoxygenase enzyme, indicating potential applications in treating inflammatory ailments (Abbasi et al., 2017).

Catalytic Applications in Organic Synthesis

- Rhodium-Catalyzed Cyanation : The use of N-cyano-N-phenyl-p-methylbenzenesulfonamide in rhodium-catalyzed cyanation of C-H bonds of alkenes demonstrates the utility of sulfonamides in facilitating selective and efficient organic synthesis processes. This methodology allows for the synthesis of various substituted acrylonitriles (Chaitanya & Anbarasan, 2015).

Mechanism of Action

Target of Action

The primary target of 3-Chloro-2-methylbenzenesulfonamide is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

This compound: acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, it inhibits the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis by This compound affects the biochemical pathway of nucleotide synthesis. Folic acid is a precursor to tetrahydrofolate, a coenzyme that is necessary for the synthesis of purines and pyrimidines, the building blocks of DNA . By inhibiting folic acid synthesis, this compound disrupts DNA synthesis and cell division .

Pharmacokinetics

The pharmacokinetics of This compound Like other sulfonamides, it is likely to be well-absorbed orally and widely distributed in the body . It may undergo hepatic metabolism and renal excretion . The ADME properties of this compound and their impact on its bioavailability need further investigation.

Result of Action

The result of the action of This compound is the inhibition of bacterial growth. By disrupting the synthesis of folic acid and, consequently, nucleotides, it prevents bacteria from replicating their DNA and dividing . This leads to a bacteriostatic effect, where the growth of bacteria is halted .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its absorption and metabolism

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

properties

IUPAC Name |

3-chloro-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIDHTQDDZCASD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2682872.png)

![5-(2-fluorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione](/img/structure/B2682874.png)

![1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2682879.png)

![Methyl 2-(aminomethyl)spiro[2.3]hexane-2-carboxylate](/img/structure/B2682885.png)

![Tert-butyl-[4-(2-iodoethoxy)butoxy]-dimethylsilane](/img/structure/B2682888.png)

![[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2682891.png)